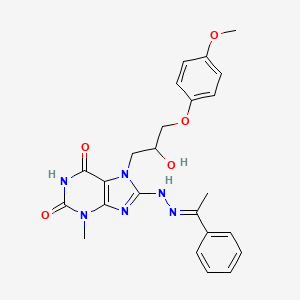

(E)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(2-(1-phenylethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Description

(E)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(2-(1-phenylethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine-derived compound with a complex structure featuring a 4-methoxyphenoxypropyl chain at position 7 and a hydrazinylidene moiety at position 6. Its synthesis involves sequential functionalization of the purine core, with key steps including nucleophilic substitution and hydrazone formation.

Properties

IUPAC Name |

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O5/c1-15(16-7-5-4-6-8-16)27-28-23-25-21-20(22(32)26-24(33)29(21)2)30(23)13-17(31)14-35-19-11-9-18(34-3)10-12-19/h4-12,17,31H,13-14H2,1-3H3,(H,25,28)(H,26,32,33)/b27-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTSBGBCVSYZRX-JFLMPSFJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C)/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(2-(1-phenylethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention due to its potential biological activities. Purines are known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, drawing on existing research findings, case studies, and relevant data.

Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Purine Base : The core structure provides a scaffold for various biological interactions.

- Hydroxy Group : Enhances solubility and potential hydrogen bonding interactions.

- Methoxyphenoxy Group : May contribute to lipophilicity and interaction with biological membranes.

- Hydrazinyl Moiety : Known for its reactivity and potential in forming complexes with metal ions or other biomolecules.

Anticancer Activity

Research indicates that purine derivatives often exhibit significant anticancer properties. A study highlighted the synthesis of various purine derivatives and their evaluation against cancer cell lines. The results showed that certain modifications in the purine structure could enhance cytotoxicity against specific tumor types .

For instance, compounds similar to our target compound were tested against HeLa (cervical cancer) cells and showed promising results. The introduction of hydrazinyl groups has been associated with increased activity due to their ability to interact with cellular targets involved in cancer proliferation .

Antiviral Properties

Purines have also been studied for their antiviral capabilities. The modification of purines has led to the development of compounds that inhibit viral replication. For example, derivatives have shown effectiveness against HIV and herpes simplex virus (HSV), suggesting that our compound may possess similar antiviral properties due to its structural features .

Antimicrobial Activity

The antimicrobial potential of purine derivatives is well-documented. Studies have demonstrated that certain purine analogues exhibit activity against a range of bacteria and fungi. For example, 6-substituted purines have shown antifungal activity against Candida species, indicating that our compound may also have broad-spectrum antimicrobial effects .

Synthesis and Testing

A series of studies have synthesized various purine derivatives to assess their biological activities. One notable study synthesized several 6-substituted purines and evaluated their cytotoxic effects on different cancer cell lines. The results indicated a correlation between the structural modifications and enhanced biological efficacy, particularly in compounds with hydrazinyl substitutions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of purine derivatives. Research has shown that modifications at specific positions on the purine ring can significantly affect potency and selectivity against various biological targets. For instance, adding hydroxy or methoxy groups can enhance solubility and increase interaction with target proteins involved in disease processes .

Summary of Biological Activities

| Activity Type | Compound Type | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Anticancer | Purine Derivative | HeLa | 15 |

| Antiviral | Purine Analogue | HIV-infected cells | 20 |

| Antimicrobial | 6-Substituted Purine | Candida albicans | 10 |

Structure-Activity Relationship Insights

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound and its purine-based analogs (e.g., ) differ from pyrimidine derivatives (e.g., ) in ring size and hydrogen-bonding capacity. Purines offer additional nitrogen atoms, enhancing interactions with biological targets like kinases or adenosine receptors.

In contrast, the 4-chlorophenoxy variant in introduces electron-withdrawing effects, altering electronic distribution and binding affinity.

Position 8 Modifications: The (E)-hydrazinylidene group in the target compound and contrasts with the anilino group in . Hydrazones are prone to hydrolysis but enable conjugation with aromatic systems, while anilino groups enhance stability and π-π stacking.

Stereochemical Considerations :

- The (E)-configuration in the target compound and ensures spatial alignment of the hydrazone moiety, critical for target engagement. Geometric isomerism directly impacts pharmacokinetics and receptor selectivity.

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity:

- The target compound’s hydroxyl and methoxy groups improve aqueous solubility compared to the chlorophenoxy analog , which is more lipophilic.

- Pyrimidine-based analogs (e.g., ) exhibit lower polarity due to bulky triphenylmethyl groups, reducing membrane permeability.

Analytical Data Comparison

- NMR Spectroscopy: The target compound’s 1H-NMR would feature signals for the 4-methoxyphenoxy aromatic protons (~6.8–7.4 ppm), hydrazinyl NH (~11 ppm), and hydroxyl protons (~3.8 ppm), aligning with patterns in .

- Mass Spectrometry: The chlorophenoxy analog shows a molecular ion at m/z 509.9, while the target compound’s estimated m/z (~523) reflects its additional methoxy group and phenyl substitution.

Q & A

Q. Which analytical methods detect trace byproducts or regioisomers in the final product?

- Methodology : Use LC-MS/MS with tandem quadrupole detectors for high-sensitivity impurity profiling. Compare fragmentation patterns with reference standards to identify regioisomers. Adjust chromatographic gradients (e.g., C18 columns with acetonitrile/water gradients) to resolve closely eluting species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.